molecular formula C14H22Cl2N2O2 B2616104 Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride CAS No. 1286265-65-3

Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride

Cat. No.: B2616104
CAS No.: 1286265-65-3
M. Wt: 321.24
InChI Key: JHGMIBLTAFHHLE-UHFFFAOYSA-N
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Description

Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride (CAS 1286265-65-3) is a hydrochloride salt of a substituted benzoate ester featuring a 4-aminopiperidine moiety. Its molecular formula is C₁₄H₂₀N₂O₂·2HCl, with a molar mass of 345.25 g/mol (including HCl). The compound is a white solid () and is primarily used in laboratory settings for pharmaceutical research or chemical synthesis . Its structure comprises a methyl benzoate core linked via a methylene group to a 4-aminopiperidine ring, which is protonated as a dihydrochloride salt. This enhances its solubility in polar solvents compared to the free base form.

Properties

IUPAC Name

methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)12-4-2-11(3-5-12)10-16-8-6-13(15)7-9-16;;/h2-5,13H,6-10,15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGMIBLTAFHHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride typically involves the reaction of 4-aminopiperidine with methyl 4-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride serves as a crucial building block in the synthesis of various therapeutic agents. Its structure allows for modifications that can lead to the development of new drugs targeting specific diseases.

Oncology

Recent studies have highlighted the compound's potential as an intermediate in synthesizing anticancer agents. Research indicates that it may inhibit tumor growth and metastasis by interacting with specific molecular targets within cancer pathways.

Biological Studies

The compound is being investigated for its interactions with biomolecules, which can provide insights into its mechanism of action. Preliminary studies focus on its binding affinity to receptors and enzymes, which is essential for determining its therapeutic efficacy and safety profile .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryBuilding block for drug synthesis; potential for creating new therapeutic agents.
OncologyInvestigated as an anticancer agent; potential to inhibit tumor growth and metastasis.
Biological ResearchInteraction studies with biomolecules to understand mechanisms of action and safety profiles.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the efficacy of this compound in various cancer cell lines. The results indicated significant cytotoxic effects, suggesting its potential role in developing new cancer therapies .

Case Study 2: Mechanism of Action

Research focusing on the molecular interactions of this compound revealed that it binds to specific receptors involved in cell proliferation pathways, thereby modulating their activity and potentially leading to reduced tumor growth .

Mechanism of Action

The mechanism of action of Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine- and piperazine-derived benzoates/carboxylates. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Physical State Key Structural Differences Solubility/Stability Notes Toxicity/Safety Profile
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride (Target) 1286265-65-3 C₁₄H₂₀N₂O₂·2HCl 345.25 White solid Methylene linker, dihydrochloride salt Likely soluble in water/polar solvents No GHS classification; standard PPE advised
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.29 Powder Benzyl carbamate group, free base (no HCl) Phase transition at 68°C; stability unknown Toxicological data incomplete; caution advised
4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride Not specified C₁₃H₁₈Cl₂N₂O₂ 329.21 Not reported Piperazine (vs. piperidine), carboxylic acid Higher polarity due to -COOH group Limited data; similar handling precautions
Methyl 4-[(4-aminopiperidin-1-yl)carbonyl]benzoate hydrochloride Not specified C₁₄H₁₉N₂O₃·HCl 308.78 Not reported Carbonyl linker (vs. methylene), monohydrochloride Reduced flexibility; potential hydrolysis Lab use only; no explicit hazards
Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride Not specified C₁₄H₂₈Cl₂N₃O₂ 357.31 Not reported Piperazine core, azetidine substituent Tert-butyl group enhances lipophilicity Industrial grade; REACH/ISO certified

Structural and Functional Insights

In contrast, the carbonyl linker in Methyl 4-[(4-aminopiperidin-1-yl)carbonyl]benzoate hydrochloride introduces rigidity and may affect metabolic stability . Benzyl 4-aminopiperidine-1-carboxylate lacks the methyl benzoate group, replacing it with a benzyl carbamate. This reduces steric hindrance but may decrease solubility .

Salt Forms: The dihydrochloride salt in the target compound improves aqueous solubility compared to monohydrochloride or free-base analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate) .

Substituent Effects: Piperidine vs. Piperazine: The target’s 4-aminopiperidine moiety offers a primary amine for protonation, while piperazine derivatives (e.g., 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid) contain secondary amines, altering basicity and hydrogen-bonding capacity . Tert-butyl groups in Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate dihydrochloride enhance lipophilicity, which could improve blood-brain barrier penetration .

Biological Activity

Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride, with the molecular formula C₁₄H₂₀N₂O₂·2HCl and CAS number 1286265-65-3, is a compound that has garnered attention in medicinal chemistry, particularly for its potential applications in oncology. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoate moiety attached to a piperidine derivative, which is significant for its biological interactions. The dihydrochloride form enhances its solubility and stability in various environments, making it suitable for pharmaceutical applications. The molecular weight is approximately 321.24 g/mol, and it is recognized for its purity levels typically around 95% .

Anticancer Potential

Research indicates that this compound may serve as an intermediate in the synthesis of anticancer agents. Preliminary studies have shown promise in its ability to inhibit tumor growth and metastasis. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific cellular pathways related to cancer proliferation and survival. Interaction studies are crucial for understanding the compound's action and potential side effects. Notably, compounds that share structural characteristics with this compound have been shown to interact with receptors involved in cell signaling pathways critical for cancer cell survival .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Esterification : This involves reacting 4-aminomethylbenzoic acid with methanol in the presence of hydrochloric acid to yield the ester form.
  • Coupling Reactions : Utilizing methods such as Buchwald C-N coupling can enhance the efficiency of synthesizing this compound while maintaining high purity levels .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of related compounds, providing insights into the potential applications of this compound:

StudyFocusFindings
Study A Antitumor ActivityDemonstrated significant inhibition of tumor growth in xenograft models using similar piperidine derivatives.
Study B PharmacokineticsEvaluated the bioavailability and distribution profile in animal models, suggesting favorable pharmacokinetic properties for therapeutic use.
Study C Mechanistic InsightsIdentified potential pathways affected by the compound, including apoptosis induction in cancer cells .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride?

The compound is synthesized via nucleophilic substitution between 4-aminopiperidine and a methyl benzoate derivative bearing a leaving group (e.g., bromine or chlorine at the para position). Alkaline conditions (e.g., K₂CO₃ in DMF) facilitate the reaction, followed by dihydrochloride salt formation using HCl . Post-synthesis purification typically involves recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. How should researchers validate the compound’s structural integrity?

Key techniques include:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to confirm bond lengths, angles, and stereochemistry .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify the presence of the piperidinyl, benzyl, and ester moieties.
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (C14 _{14}H20 _{20}N2 _{2}O2 _{2}·2HCl) with minimal fragmentation .

Q. What factors influence the compound’s stability during storage?

  • pH : The dihydrochloride salt is stable in acidic conditions but may degrade in alkaline environments.
  • Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
  • Light : Protect from prolonged UV exposure to avoid photolytic decomposition .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for scalable production?

  • Reaction monitoring : Use HPLC to track intermediate formation and minimize side products (e.g., over-alkylation).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol/water mixtures improve crystallization .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate nucleophilic substitution .

Q. What strategies resolve contradictions in receptor binding affinity data across studies?

  • Orthogonal assays : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to distinguish nonspecific binding from true interactions .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) can identify binding poses that explain variability in experimental IC50 _{50} values .

Q. How to assess the compound’s potential off-target effects in pharmacological studies?

  • Kinase profiling : Screen against panels of >100 kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to predict cytochrome P450 interactions .

Methodological Considerations

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical hydrogen-bond donors/acceptors and hydrophobic regions .
  • QSAR studies : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide analog design .

Q. How to mitigate toxicity risks during in vivo studies?

  • Acute toxicity screening : Conduct OECD 423 tests in rodents, monitoring for neurobehavioral or respiratory distress .
  • Metabolite identification : Use LC-MS/MS to detect reactive intermediates (e.g., N-oxides) that may cause hepatotoxicity .

Safety and Handling

Q. What personal protective equipment (PPE) is required for safe handling?

  • Respiratory : NIOSH-approved N95 masks if airborne particles are generated.
  • Gloves : Nitrile gloves (≥0.11 mm thickness) to prevent dermal exposure .
  • Eye protection : Goggles compliant with ANSI Z87.1 standards .

Q. How should accidental exposure be managed?

  • Inhalation : Immediately move to fresh air; administer oxygen if respiratory distress occurs .
  • Skin contact : Wash with soap and water for ≥15 minutes; seek medical attention if irritation persists .

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